molecular formula C14H11FN4S B1411352 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine CAS No. 1217487-21-2

5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine

Cat. No.: B1411352
CAS No.: 1217487-21-2
M. Wt: 286.33 g/mol
InChI Key: CPXDDTNROBNBLA-UHFFFAOYSA-N
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Description

5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrimidine ring: This can be achieved through the reaction of 2-fluorobenzaldehyde with guanidine to form 2-(2-fluorophenyl)pyrimidine.

    Thiazole ring formation: The pyrimidine derivative is then reacted with α-bromoacetophenone to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)pyrimidine: Shares the pyrimidine and fluorophenyl groups but lacks the thiazole ring.

    4-Methylthiazol-2-amine: Contains the thiazole and amine groups but lacks the pyrimidine and fluorophenyl groups.

    5-(2-Phenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine: Similar structure but without the fluorine atom.

Uniqueness

5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine is unique due to the combination of the fluorophenyl, pyrimidine, and thiazole rings, which can confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

5-[2-(2-fluorophenyl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4S/c1-8-12(20-14(16)18-8)11-6-7-17-13(19-11)9-4-2-3-5-10(9)15/h2-7H,1H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXDDTNROBNBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
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5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
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5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
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5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine

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